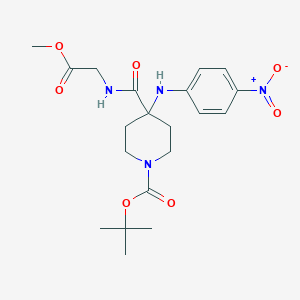

N-Methoxycarbonylmethyl 1-BOC-4-(4-nitrophenylamino)piperidine-4-carboxamide

Description

N-Methoxycarbonylmethyl 1-BOC-4-(4-nitrophenylamino)piperidine-4-carboxamide is a piperidine-based derivative characterized by three key functional groups:

- 1-BOC (tert-butoxycarbonyl): A protective group enhancing stability during synthesis and modulating solubility .

- 4-(4-Nitrophenylamino): An aromatic amine substituent with an electron-withdrawing nitro group, influencing electronic and steric properties.

This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting receptors or enzymes where piperidine scaffolds are prevalent. Its synthesis likely involves multi-step protection/deprotection strategies, as seen in analogous piperidine derivatives .

Properties

IUPAC Name |

tert-butyl 4-[(2-methoxy-2-oxoethyl)carbamoyl]-4-(4-nitroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O7/c1-19(2,3)31-18(27)23-11-9-20(10-12-23,17(26)21-13-16(25)30-4)22-14-5-7-15(8-6-14)24(28)29/h5-8,22H,9-13H2,1-4H3,(H,21,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMYTCULCBMPCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)NCC(=O)OC)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methoxycarbonylmethyl 1-BOC-4-(4-nitrophenylamino)piperidine-4-carboxamide, also known by its CAS number 2140326-22-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 436.5 g/mol. The compound features a piperidine ring substituted with a nitrophenylamino group and a methoxycarbonylmethyl moiety, which contributes to its biological activity.

Research indicates that this compound may interact with various biological pathways, particularly those involving enzyme inhibition and receptor modulation. The presence of the nitrophenyl group suggests potential interactions with nitric oxide synthase (NOS) or other nitro-reductive enzymes, which could influence signaling pathways related to inflammation and pain response.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, in vitro assays demonstrated that the compound exhibited selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways, as evidenced by increased caspase-3 and caspase-9 activity in treated cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |

| HT-29 (Colon Cancer) | 15.0 | Induction of oxidative stress |

| A549 (Lung Cancer) | 20.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. In particular, it was effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL, indicating moderate potency .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Studies

- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cell lines. The results indicated significant tumor growth inhibition in xenograft models when administered at doses corresponding to the observed IC50 values in vitro .

- Antimicrobial Resistance : Another investigation focused on the compound's ability to combat antibiotic-resistant strains of bacteria. The study found that combining this compound with standard antibiotics enhanced their efficacy against resistant strains, suggesting a potential role as an adjuvant therapy .

Comparison with Similar Compounds

Key Observations :

- Methoxycarbonylmethyl carboxamide provides a balance of hydrophilicity and lipophilicity compared to the butyric acid (polar) or methyl carboxylate (less stable) groups in analogues .

2.2 Receptor Interaction Profiles

Evidence from piperidine derivatives (e.g., LAS-250, LAS-251, LAS-252) reveals critical trends :

| Compound | GPCR Family A | GPCR Family B | GPCR Family C | Ion Channel Selectivity |

|---|---|---|---|---|

| Target Compound | Inferred | Inferred | Inferred | Likely ligand-gated (see below) |

| LAS-250 | 4% efficacy | No activity | 4% efficacy | 2–3× selectivity for voltage-gated |

| LAS-251 | 8% efficacy | 4% efficacy | 4% efficacy | Moderate ligand-gated affinity |

| LAS-252 | 4% efficacy | 4% efficacy | 4% efficacy | Ligand-gated (6% lower than LAS-251) |

Analysis :

- The nitro group in the target compound may reduce GPCR Family A/B interactions compared to LAS-251/252 due to steric hindrance, but this requires experimental validation.

- Unlike LAS-250, which strongly targets voltage-gated ion channels, the target compound’s carboxamide and nitro groups may favor ligand-gated channels, similar to LAS-251/252 .

2.3 Physicochemical and Pharmacokinetic Properties

- Solubility: The BOC group and carboxamide enhance aqueous solubility relative to methyl carboxylate analogues (e.g., Methyl 4-aminomethyl-1-BOC-piperidine-4-carboxylate) .

- Stability: The 4-nitrophenylamino group may increase susceptibility to enzymatic degradation compared to alkyl-substituted derivatives like N-Boc-(4-piperidin-4-yl)butyric acid .

- Bioavailability : The methoxycarbonylmethyl group likely improves membrane permeability over butyric acid derivatives, aligning with trends in prodrug design .

Research Implications and Gaps

- Synthetic Challenges : Protection/deprotection steps for the BOC and nitro groups may complicate synthesis compared to simpler piperidine derivatives .

- Unanswered Questions : Direct data on the target compound’s receptor binding and metabolic stability are lacking; extrapolation from analogues has limitations.

- Opportunities: Structural modifications (e.g., replacing nitro with cyano) could optimize receptor specificity, as seen in LAS-251/252 derivatives .

Conclusion N-Methoxycarbonylmethyl 1-BOC-4-(4-nitrophenylamino)piperidine-4-carboxamide occupies a unique niche among piperidine derivatives due to its nitroaryl and carboxamide functionalities. While its receptor interactions and ion channel selectivity can be partially inferred from analogues like LAS-251/252 and N-Boc-(4-piperidin-4-yl)butyric acid, dedicated experimental studies are needed to confirm its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.